molecular formula C18H16Cl2FN3S B10969523 3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B10969523
M. Wt: 396.3 g/mol
InChI Key: KZELBXTZZLEFTN-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with chlorobenzyl and fluorobenzyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The chlorobenzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Sulfur Introduction: The sulfanyl group is incorporated using thiolating agents such as thiourea or thiols in the presence of oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and dehalogenated products.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and materials science.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development and biological studies.

Medicine

In medicine, triazole compounds are often used as antifungal agents (e.g., fluconazole). The specific substituents on this compound may enhance its efficacy or selectivity against certain pathogens, leading to potential therapeutic applications.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole likely involves interactions with biological macromolecules such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, while the aromatic substituents may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring but different substituents.

    Itraconazole: Another antifungal with a triazole core, used for systemic fungal infections.

    Voriconazole: A broad-spectrum antifungal with a triazole ring and fluorinated aromatic substituents.

Uniqueness

The uniqueness of 3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole lies in its specific combination of chlorobenzyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to other triazole derivatives. This structural uniqueness can lead to different interactions with biological targets, potentially resulting in novel therapeutic applications or enhanced efficacy.

Properties

Molecular Formula

C18H16Cl2FN3S

Molecular Weight

396.3 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H16Cl2FN3S/c1-2-24-17(9-12-3-6-14(19)7-4-12)22-23-18(24)25-11-13-5-8-15(21)10-16(13)20/h3-8,10H,2,9,11H2,1H3

InChI Key

KZELBXTZZLEFTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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